molecular formula C27H36O4 B8244292 Dibenzyl tridecanedioate CAS No. 52175-11-8

Dibenzyl tridecanedioate

Cat. No.: B8244292
CAS No.: 52175-11-8
M. Wt: 424.6 g/mol
InChI Key: BHLFKFUUCHJGGC-UHFFFAOYSA-N
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Description

Dibenzyl tridecanedioate: is an organic compound with the molecular formula C27H36O4 and a molecular weight of 424.57 g/mol . . This compound is characterized by the presence of two phenylmethyl (benzyl) ester groups attached to a tridecanedioic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dibenzyl tridecanedioate typically involves the esterification of tridecanedioic acid with benzyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the esterification process.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Continuous flow reactors and advanced separation techniques like distillation or crystallization are employed to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Dibenzyl tridecanedioate can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Scientific Research Applications

Chemistry: Dibenzyl tridecanedioate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and polymers.

Biology: In biological research, this compound can be used to study ester hydrolysis and enzyme-catalyzed reactions involving ester bonds.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including plasticizers, lubricants, and surfactants.

Mechanism of Action

The mechanism of action for Dibenzyl tridecanedioate primarily involves its hydrolysis to tridecanedioic acid and benzyl alcohol. This hydrolysis can be catalyzed by acids, bases, or enzymes such as esterases. The resulting tridecanedioic acid can further participate in various metabolic pathways, while benzyl alcohol can be oxidized to benzaldehyde and benzoic acid.

Comparison with Similar Compounds

    Dimethyl tridecanedioate: Similar ester with methyl groups instead of benzyl groups.

    Dibutyl tridecanedioate: Similar ester with butyl groups instead of benzyl groups.

    Diethyl tridecanedioate: Similar ester with ethyl groups instead of benzyl groups.

Uniqueness: Dibenzyl tridecanedioate is unique due to the presence of benzyl groups, which can influence its reactivity and physical properties. The aromatic nature of the benzyl groups can also impact the compound’s solubility and interaction with other molecules.

Properties

IUPAC Name

dibenzyl tridecanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36O4/c28-26(30-22-24-16-10-8-11-17-24)20-14-6-4-2-1-3-5-7-15-21-27(29)31-23-25-18-12-9-13-19-25/h8-13,16-19H,1-7,14-15,20-23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLFKFUUCHJGGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCCCCCCCCCC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501281987
Record name 1,13-Bis(phenylmethyl) tridecanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501281987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52175-11-8
Record name 1,13-Bis(phenylmethyl) tridecanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52175-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,13-Bis(phenylmethyl) tridecanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501281987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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